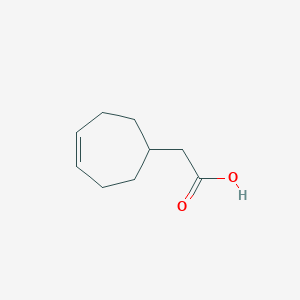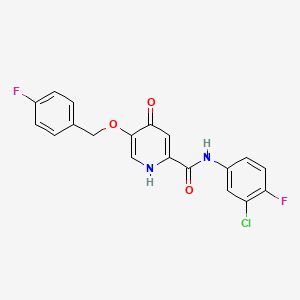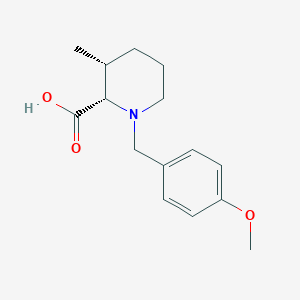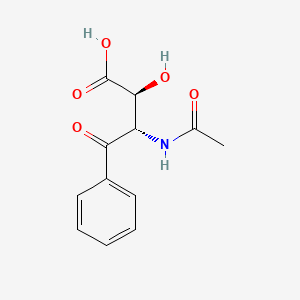![molecular formula C21H27FN2O B2694203 4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine CAS No. 1311779-60-8](/img/structure/B2694203.png)
4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a fluorophenyl group, a propynyl group, and two piperidine rings. Piperidine is a six-membered ring with one nitrogen atom, and is a key structural element in many pharmaceuticals and natural products . The presence of the fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, as fluorine is a small, highly electronegative atom that can engage in hydrogen bonding with biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine rings, followed by the introduction of the fluorophenyl and propynyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The fluorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring. The piperidine rings, on the other hand, would have a puckered conformation due to the sp3 hybridization of the carbon and nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The piperidine nitrogen could act as a nucleophile in substitution reactions, while the carbon-carbon triple bond in the propynyl group could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the fluorophenyl group could increase the compound’s lipophilicity, enhancing its ability to cross biological membranes. The piperidine rings could contribute to the compound’s basicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-2-11-23-12-9-19(10-13-23)21(25)24-14-7-18(8-15-24)16-17-3-5-20(22)6-4-17/h1,3-6,18-19H,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUAWWVOCBQQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694121.png)




![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)



![3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2694139.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2694141.png)
![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B2694142.png)
